![molecular formula C13H17N3S B13693075 4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD32642033” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32642033” involves specific chemical reactions and conditions. The exact synthetic route may vary, but it typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of “MFCD32642033”.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained. Common conditions include the use of organic solvents, controlled temperatures, and specific catalysts.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain “MFCD32642033” in its pure form.
Industrial Production Methods
In an industrial setting, the production of “MFCD32642033” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial production may also involve continuous flow processes and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD32642033” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions of “MFCD32642033” typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of “MFCD32642033” depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
“MFCD32642033” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, “MFCD32642033” may be used to study biochemical pathways and interactions.
Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of “MFCD32642033” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to “MFCD32642033” include those with similar chemical structures and properties. These may include other organic compounds with analogous functional groups and reactivity.
Uniqueness
What sets “MFCD32642033” apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specific applications in research and industry. This uniqueness makes it a valuable compound for various scientific and industrial purposes.
Conclusion
“MFCD32642033” is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action is crucial for leveraging its full potential in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H17N3S |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
4-[(3-ethyl-5-methylimidazol-4-yl)methylsulfanyl]aniline |
InChI |
InChI=1S/C13H17N3S/c1-3-16-9-15-10(2)13(16)8-17-12-6-4-11(14)5-7-12/h4-7,9H,3,8,14H2,1-2H3 |
Clave InChI |
UGLUIOSQMVXPLK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC(=C1CSC2=CC=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


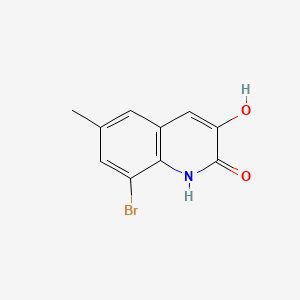
![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
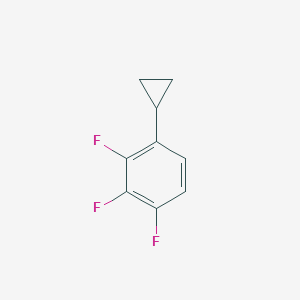
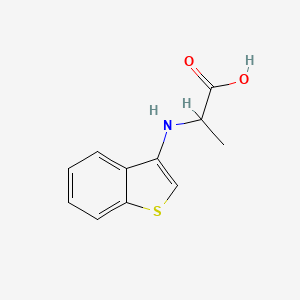

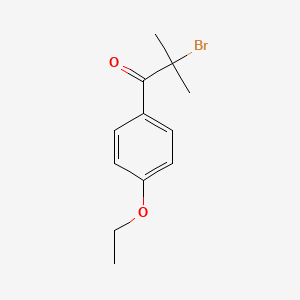
![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
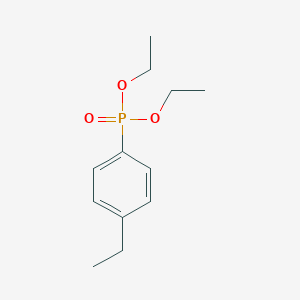
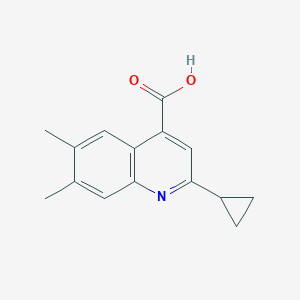
![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)

![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)

